Epicholesterol-2,2,3,4,4,6-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epicholesterol-2,2,3,4,4,6-d6 is a deuterium-labeled derivative of epicholesterol. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly alter their physical and chemical properties. This compound is primarily used in scientific research, particularly in studies involving metabolic processes and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Epicholesterol-2,2,3,4,4,6-d6 involves the incorporation of deuterium atoms into the epicholesterol molecule. This is typically achieved through a series of chemical reactions that replace specific hydrogen atoms with deuterium. The exact synthetic route can vary, but it generally involves the use of deuterated reagents and catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to ensure the precise incorporation of deuterium atoms. Quality control measures are critical to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Epicholesterol-2,2,3,4,4,6-d6 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous conditions.
Substitution: Halogens, nucleophiles; typically carried out in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield epicholesterol ketone, while reduction can yield epicholesterol alcohol .
Scientific Research Applications
Epicholesterol-2,2,3,4,4,6-d6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving metabolic pathways and reaction mechanisms.
Biology: Used in studies of cell membrane dynamics and cholesterol metabolism.
Medicine: Used in drug development to study the pharmacokinetics and pharmacodynamics of cholesterol-related drugs.
Industry: Used in the production of deuterated compounds for various industrial applications
Mechanism of Action
The mechanism of action of Epicholesterol-2,2,3,4,4,6-d6 involves its incorporation into biological systems where it can mimic the behavior of natural cholesterol. The deuterium atoms can alter the compound’s metabolic and pharmacokinetic profiles, making it useful for studying the effects of cholesterol in various biological processes. The molecular targets and pathways involved include cholesterol transporters, enzymes involved in cholesterol metabolism, and cell membrane components .
Comparison with Similar Compounds
Similar Compounds
Cholesterol-2,2,3,4,4,6-d6: Another deuterium-labeled cholesterol derivative used in similar research applications.
Deuterated Steroids: Other deuterium-labeled steroids used in metabolic and pharmacokinetic studies.
Uniqueness
Epicholesterol-2,2,3,4,4,6-d6 is unique due to its specific deuterium labeling pattern, which allows for precise tracking and analysis in metabolic studies. Its stability and similarity to natural cholesterol make it a valuable tool in research .
Biological Activity
Epicholesterol-2,2,3,4,4,6-d6 is a deuterated derivative of epicholesterol, a naturally occurring sterol that plays significant roles in cellular functions and membrane dynamics. The incorporation of deuterium atoms enhances the compound's utility in various biochemical studies, particularly in understanding lipid metabolism and membrane interactions. This article delves into the biological activity of this compound, examining its effects on cellular processes and its potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its deuterated structure which alters its physical and chemical properties compared to non-deuterated epicholesterol. The presence of deuterium enhances stability and can influence metabolic pathways due to the kinetic isotope effect.
Property | Value |
---|---|
Molecular Formula | C27H45D6O |
Molecular Weight | 386.65 g/mol |
Purity | ≥ 98% |
Isotope Composition | 98 atom % D |
Membrane Interaction
Research indicates that this compound interacts with lipid membranes in a manner similar to cholesterol. It has been shown to modulate membrane fluidity and permeability. A study demonstrated that the incorporation of this compound into phospholipid bilayers influences membrane characteristics significantly:
- Membrane Fluidity : The presence of this compound can enhance membrane fluidity compared to cholesterol-free membranes.
- Permeability : It alters the permeability of membranes to various solutes due to its structural properties.
Cellular Effects
This compound has been investigated for its effects on cell survival and proliferation. In vitro studies have shown that it can influence cell viability under stress conditions:
- Neuroprotective Effects : In models of oxidative stress (e.g., HepG2 cells exposed to acetaminophen), this compound improved cell survival rates significantly compared to controls (from 39.53% to 45.53-53.44%) .
- Endothelial Function : Its role in modulating endothelial function has also been observed. Chronic exposure to hypoxic conditions showed that cells treated with this compound exhibited enhanced endothelial-dependent dilation .
Mechanistic Insights
The biological activities of this compound are mediated through several mechanisms:
-
Activation of Signaling Pathways : It has been linked to the activation of pathways such as PPAR (Peroxisome Proliferator-Activated Receptors), which play crucial roles in lipid metabolism and inflammation.
Pathway Effect PPAR Activation Modulates lipid metabolism Endothelial Signaling Enhances vasodilation - Interaction with Proteins : The compound's ability to bind with specific proteins involved in lipid transport and metabolism suggests potential roles in cholesterol homeostasis.
Study 1: Neuroprotective Properties
In a controlled study involving HepG2 cells subjected to oxidative stress:
- Objective : To evaluate the protective effects of this compound.
- Results : Cell viability improved significantly with treatment compared to untreated controls.
Study 2: Vascular Response
A study focused on endothelial cells under chronic hypoxia conditions:
- Objective : Assess the impact of this compound on endothelial function.
- Results : Enhanced vasodilation was observed in treated cells compared to controls.
Properties
Molecular Formula |
C27H46O |
---|---|
Molecular Weight |
392.7 g/mol |
IUPAC Name |
(3R,8S,9S,10R,13R,14S,17R)-2,2,3,4,4,6-hexadeuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21-,22+,23-,24+,25+,26+,27-/m1/s1/i9D,13D2,17D2,21D |
InChI Key |
HVYWMOMLDIMFJA-LPWOMTTRSA-N |
Isomeric SMILES |
[2H]C1=C2[C@](CC([C@@](C2([2H])[2H])([2H])O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.